molecular formula C10H8O4 B191872 4-Methylesculetin CAS No. 529-84-0

4-Methylesculetin

Cat. No.: B191872
CAS No.: 529-84-0
M. Wt: 192.17 g/mol
InChI Key: KVOJTUXGYQVLAJ-UHFFFAOYSA-N
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Description

Methylesculetin, also known as 4-methylesculetin, is a naturally occurring coumarin derivative. It is structurally characterized by a benzopyrone core with hydroxyl groups at positions 6 and 7 and a methyl group at position 4. This compound is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylesculetin can be synthesized through various methods. One common synthetic route involves the condensation of hydroxyhydroquinone triacetate and ethyl acetoacetate in the presence of sulfuric acid. The reaction mixture is heated to 80°C and then cooled to room temperature, resulting in the formation of methylesculetin .

Industrial Production Methods: Industrial production of methylesculetin typically involves the use of large-scale organic synthesis techniques. The process begins with the preparation of hydroxyhydroquinone triacetate and ethyl acetoacetate, followed by their condensation under controlled conditions. The product is then purified through recrystallization to obtain high-purity methylesculetin .

Chemical Reactions Analysis

Types of Reactions: Methylesculetin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methylesculetin has a wide range of scientific research applications:

    Chemistry: Used as a fluorescent sensor in Suzuki coupling reactions.

    Biology: Exhibits anti-inflammatory and antioxidant properties, making it useful in studying oxidative stress and inflammation.

    Medicine: Investigated for its potential antidepressant effects through the inhibition of the NLRP3 inflammasome.

    Industry: Utilized as a pH indicator and in the synthesis of other bioactive compounds

Comparison with Similar Compounds

Properties

IUPAC Name

6,7-dihydroxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c1-5-2-10(13)14-9-4-8(12)7(11)3-6(5)9/h2-4,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOJTUXGYQVLAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060187
Record name 4-Methylesculetin
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Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

529-84-0
Record name 4-Methylesculetin
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Record name 6,7-Dihydroxy-4-methylcoumarin
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Record name 4-Methylesculetin
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Record name 2H-1-Benzopyran-2-one, 6,7-dihydroxy-4-methyl-
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Record name 4-Methylesculetin
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Record name 6,7-dihydroxy-4-methylcoumarin
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Record name 4-METHYLESCULETIN
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Synthesis routes and methods

Procedure details

45 ml 75% sulphuric acid is added dropwise to a mixture of 5.8 ml ethyl acetate and 11.4 g 1,2,4-triacetoxy- benzene, heated for 30 min to 80° C., poured onto ice, filtered, the precipitate is washed neutral and dried in a vacuum. 8.2 g of the title compound (95 % of theory) is obtained with a melting point of 270° to 272° C.
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 4-MESC exhibits its biological activity through multiple mechanisms. One prominent mechanism is its ability to inhibit hyaluronan synthase, an enzyme crucial for hyaluronan synthesis. This inhibition leads to a decrease in hyaluronan levels, impacting various cellular processes like cell adhesion, invasion, and tumor metastasis. [] 4-MESC is also a potent reactive oxygen species (ROS) scavenger and metal chelating agent, contributing to its antioxidant and protective effects against oxidative stress. [] Additionally, 4-MESC acts as a Nrf2 activator, promoting the expression of antioxidant genes and further contributing to its protective effects. []

ANone: 4-MESC demonstrates anti-inflammatory effects by inhibiting the NLRP3 inflammasome. It exhibits a high binding affinity for the NLRP3 PYD domain. [] This interaction likely disrupts the assembly and activation of the inflammasome, leading to reduced production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. []

ANone: Research suggests that 4-MESC influences smooth muscle relaxation and contraction by modulating prostaglandin synthesis. Studies using prostaglandin synthesis inhibitors like lysine acetylsalicylate and indomethacin have shown that these inhibitors can reduce or abolish the relaxation induced by 4-MESC. [, , , ] This suggests that 4-MESC's effects on smooth muscle are mediated, at least in part, by the release of prostaglandins.

ANone: The molecular formula of 4-methylesculetin is C10H8O4, and its molecular weight is 192.17 g/mol. []

ANone: Yes, this compound has been characterized using various spectroscopic techniques. Infrared (IR) spectroscopy reveals important bands corresponding to its functional groups. [] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about its structure, including 1H NMR signals assigned to specific protons within the molecule. []

ANone: Yes, density functional theory (DFT) calculations have been employed to investigate the molecular structure and properties of this compound. These studies have provided insights into its electronic structure, HOMO-LUMO energy gap, and molecular descriptors such as octanol-water and air-water partition coefficients. []

ANone: DFT calculations indicate that this compound possesses a relatively small HOMO-LUMO energy gap compared to other coumarin derivatives, suggesting its potential reactivity. [] Furthermore, calculated molecular descriptors like the index of electrophilicity suggest that this compound exhibits strong electrophilicity, indicating its propensity to accept electrons and participate in chemical reactions. []

ANone: Research suggests that the introduction of hydroxyl groups, particularly at positions 6, 7, and 8 of the coumarin ring, significantly enhances contact sensitization activity. [] This observation highlights the importance of the catecholic structure for sensitization potential. []

ANone: While the provided research doesn't explicitly compare 4-MESC with esculetin (lacking the 4-methyl group) across all activities, the 4-methyl group appears to influence its metabolic profile. Studies show 4-MESC is metabolized at a slower rate compared to esculetin by UGT1A6 and UGT1A9 enzymes. [] This difference in metabolism could potentially affect the pharmacokinetic profile and overall efficacy of these two compounds.

ANone: The main metabolic pathway for 4-MESC in vitro is 7-O-monoglucuronidation. This process is primarily catalyzed by UDP-glucuronosyltransferases UGT1A6 and UGT1A9, mainly in the liver. []

ANone: Studies using Caco-2 monolayers and intestinal perfusion models suggest that both 4-MESC and its parent compound, esculetin, demonstrate good permeability, indicating efficient absorption in the intestines. [] Moreover, 4-MESC can cross the blood-brain barrier, as indicated by pharmacokinetic analysis using the SwissADME tool and confirmed by its observed effects on the central nervous system. []

ANone: In vitro studies have shown that 4-MESC inhibits hyaluronan synthesis in human pancreatic cancer cells, leading to reduced cell adhesion and locomotion. [] Furthermore, 4-MESC exhibits antitumor activity against pancreatic cancer in vivo using nude mice models, slowing down tumor growth. []

ANone: Studies using lipopolysaccharide (LPS) to induce depression-like behavior in mice have shown that 4-MESC can significantly reduce immobility duration in both the tail suspension test and the forced swim test. [] This suggests potential antidepressant-like effects of 4-MESC.

ANone: Yes, in vivo studies have demonstrated that 4-MESC can protect against DNA damage caused by the chemotherapeutic drug doxorubicin. This protection was observed in various tissues including peripheral blood, liver, bone marrow, brain, and testicle cells. []

ANone: Researchers have utilized liquid chromatography-mass spectrometry (LC-MS) and 1H-nuclear magnetic resonance (1HNMR) to identify and characterize the metabolites of 4-MESC, particularly its glucuronide conjugates. [] These techniques provide detailed structural information and enable the quantification of 4-MESC and its metabolites in biological samples.

ANone: The interaction of 4-MESC with HSA has been studied using various techniques including Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR) spectroscopy, fluorescence spectroscopy, and molecular docking studies. [] These methods provide complementary information regarding binding affinity, binding sites, and the structural aspects of the interaction.

ANone: Studies using transporter gene knockout mice and Caco-2 cells have revealed that efflux transporters, particularly breast cancer resistance protein (BCRP) and multidrug resistance-associated protein 2 (MRP2), play a significant role in the excretion of 4-MESC glucuronides. [] Inhibition of these transporters led to increased plasma concentrations of 4-MESC glucuronides, highlighting their importance in the pharmacokinetic profile of 4-MESC. []

ANone: 4-MESC exhibits promising activities in various fields. In medicinal chemistry, its anti-inflammatory, antioxidant, and antitumor properties make it a potential candidate for developing novel therapeutics for inflammatory diseases, cancer, and neurodegenerative disorders. [, , ] Its application as a fluorescent probe in chemical sensor development for detecting sulfur mustard simulants highlights its utility in analytical chemistry and environmental monitoring. []

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